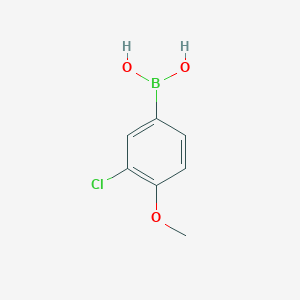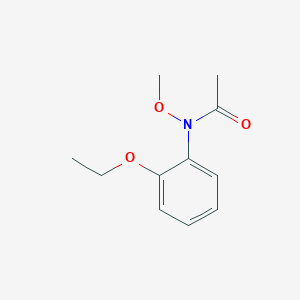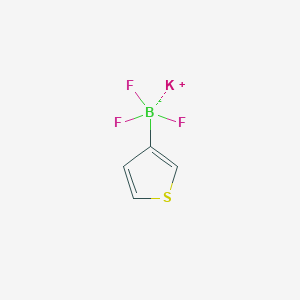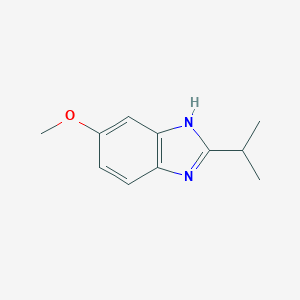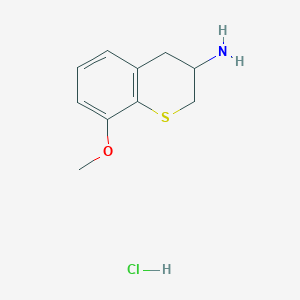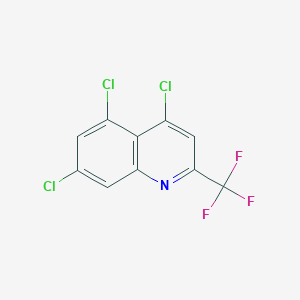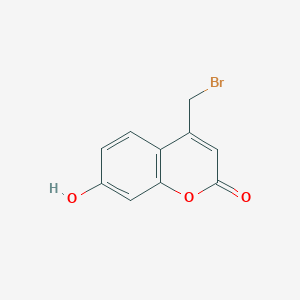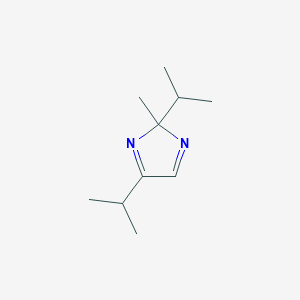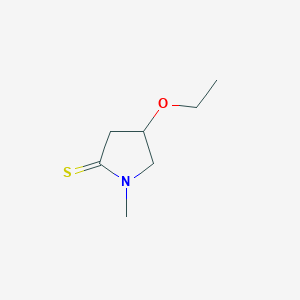
1-Methyl-4-ethoxypyrrolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-ethoxypyrrolidine-2-thione, also known as MEPT, is a heterocyclic organic compound that has gained attention in recent years due to its potential applications in scientific research. MEPT is a thione derivative of pyrrolidine and has a molecular formula of C8H15NS.
Mechanism Of Action
The mechanism of action of 1-Methyl-4-ethoxypyrrolidine-2-thione is not well understood. However, it has been suggested that 1-Methyl-4-ethoxypyrrolidine-2-thione may act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components such as nucleic acids and proteins. 1-Methyl-4-ethoxypyrrolidine-2-thione may also act by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical And Physiological Effects
1-Methyl-4-ethoxypyrrolidine-2-thione has been found to have low toxicity in animal studies. However, its long-term effects on human health are not yet known. 1-Methyl-4-ethoxypyrrolidine-2-thione has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. 1-Methyl-4-ethoxypyrrolidine-2-thione has also been found to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
Advantages And Limitations For Lab Experiments
1-Methyl-4-ethoxypyrrolidine-2-thione has several advantages for use in lab experiments. It is relatively easy and cost-effective to synthesize, and it has low toxicity. 1-Methyl-4-ethoxypyrrolidine-2-thione also has antimicrobial, antifungal, and anticancer properties, making it a potential candidate for the development of new drugs. However, 1-Methyl-4-ethoxypyrrolidine-2-thione has some limitations. Its mechanism of action is not well understood, and its long-term effects on human health are not yet known.
Future Directions
There are several future directions for the study of 1-Methyl-4-ethoxypyrrolidine-2-thione. One potential area of research is the development of new antibiotics and antifungal agents based on the antimicrobial and antifungal properties of 1-Methyl-4-ethoxypyrrolidine-2-thione. Another potential area of research is the development of new cancer therapies based on the anticancer properties of 1-Methyl-4-ethoxypyrrolidine-2-thione. In addition, the mechanism of action of 1-Methyl-4-ethoxypyrrolidine-2-thione could be further studied to better understand its potential applications in scientific research.
Synthesis Methods
1-Methyl-4-ethoxypyrrolidine-2-thione can be synthesized through a one-pot reaction using 2-methylpyrrolidine, ethyl chloroformate, and ammonium thiocyanate. The reaction is carried out in the presence of triethylamine and dichloromethane as a solvent. The yield of 1-Methyl-4-ethoxypyrrolidine-2-thione obtained through this method is around 70-80%. The synthesis of 1-Methyl-4-ethoxypyrrolidine-2-thione is relatively simple and cost-effective, making it an attractive option for researchers.
Scientific Research Applications
1-Methyl-4-ethoxypyrrolidine-2-thione has been studied for its potential applications in various scientific research fields. It has been found to have antimicrobial, antifungal, and anticancer properties. 1-Methyl-4-ethoxypyrrolidine-2-thione has also been studied for its potential use as a corrosion inhibitor and as an additive in lubricants. In addition, 1-Methyl-4-ethoxypyrrolidine-2-thione has been studied for its potential use in the synthesis of other organic compounds.
properties
CAS RN |
190193-02-3 |
|---|---|
Product Name |
1-Methyl-4-ethoxypyrrolidine-2-thione |
Molecular Formula |
C7H13NOS |
Molecular Weight |
159.25 g/mol |
IUPAC Name |
4-ethoxy-1-methylpyrrolidine-2-thione |
InChI |
InChI=1S/C7H13NOS/c1-3-9-6-4-7(10)8(2)5-6/h6H,3-5H2,1-2H3 |
InChI Key |
SMHDXFAWQBZDNC-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=S)N(C1)C |
Canonical SMILES |
CCOC1CC(=S)N(C1)C |
synonyms |
2-Pyrrolidinethione, 4-ethoxy-1-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-Nitro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B67092.png)
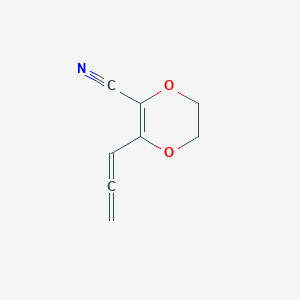
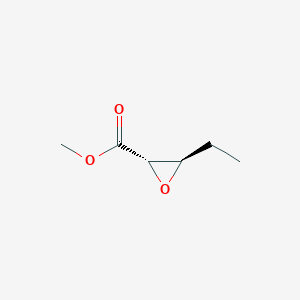
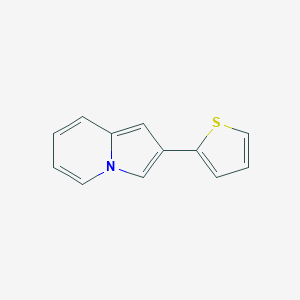
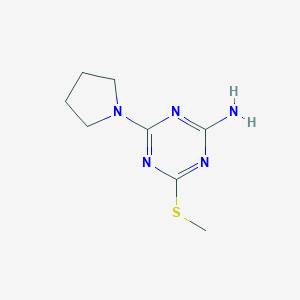
![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)
